3-(3-Bromophenyl)-5-cyclobutyl-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

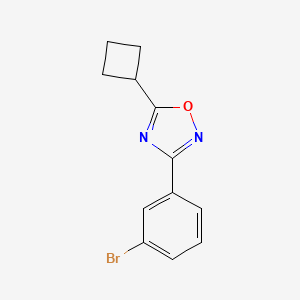

3-(3-Bromophenyl)-5-cyclobutyl-1,2,4-oxadiazole is a heterocyclic compound characterized by a 1,2,4-oxadiazole core substituted at the 3-position with a 3-bromophenyl group and at the 5-position with a cyclobutyl moiety. This compound is part of a broader class of 3,5-disubstituted 1,2,4-oxadiazoles, which are widely studied for their pharmacological activities, including anti-inflammatory and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-5-cyclobutyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzohydrazide with cyclobutanone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-5-cyclobutyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to substitute the bromine atom with various functional groups.

Oxidizing Agents: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to the formation of different oxadiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-(3-Bromophenyl)-5-cyclobutyl-1,2,4-oxadiazole have been tested against various cancer cell lines. A study demonstrated that oxadiazole derivatives with electron-withdrawing groups at specific positions on the aromatic ring showed enhanced antiproliferative activity against human lung and breast cancer cell lines .

| Compound | Cell Line | GI50 Value (µM) |

|---|---|---|

| This compound | WiDr | 4.5 |

| Other Oxadiazole Derivatives | MCF-7 | 0.19 - 0.78 |

Neuroprotective Effects

The neuroprotective potential of oxadiazoles is also notable. Some derivatives have been shown to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders such as Parkinson's disease. For example, similar compounds demonstrated IC50 values indicating strong inhibition of MAO-B, suggesting potential therapeutic applications for neuroprotection .

Enzyme Inhibition

The compound's structure allows it to interact with various biological targets. Studies have reported that oxadiazoles can modulate enzyme activities and influence cellular signaling pathways. For instance, the inhibition of cholinesterase enzymes has been linked to potential treatments for Alzheimer's disease .

Antimicrobial Properties

Oxadiazoles are also recognized for their antimicrobial activity. A series of oxadiazole derivatives were synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis, with some exhibiting promising results against multidrug-resistant strains .

Synthesis and Characterization

The synthesis of this compound typically involves several steps starting from suitable hydrazide precursors followed by cyclization reactions. Characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Case Studies

- Anticancer Research : A recent study highlighted the synthesis of novel oxadiazole derivatives with enhanced anticancer properties compared to existing treatments. These compounds were tested against various cancer cell lines and showed significant cytotoxic effects, particularly in breast and colon cancer models .

- Neuroprotective Studies : Another investigation focused on the neuroprotective effects of oxadiazoles in models of neurodegeneration. The results indicated that certain substitutions on the oxadiazole ring could enhance protective effects against oxidative stress in neuronal cells .

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-5-cyclobutyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the oxadiazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in 3,5-Disubstituted Oxadiazoles

The biological and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Key Observations:

Substituent Position and Halogen Effects: The 3-bromophenyl group in the target compound differs from 4-chlorophenyl/4-fluorophenyl in Compounds A and B. Bromine’s larger atomic radius compared to chlorine or fluorine could enhance lipophilicity, affecting membrane permeability .

Cyclobutyl vs. Other Alkyl/Cycloalkyl Groups :

- The cyclobutyl substituent provides moderate steric bulk compared to methyl (smaller) or cyclopropyl (more strained). This balance may optimize interactions with hydrophobic pockets in biological targets .

- In contrast, cyclohexyl (as in 3-(3-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole) introduces greater hydrophobicity and conformational flexibility, which may reduce bioavailability .

Anti-Inflammatory Potential:

- 5-Methyl-3-phenyl-1,2,4-oxadiazole demonstrates dual cyclooxygenase/5-lipoxygenase (COX/LOX) inhibition, comparable to phenylbutazone . The target compound’s cyclobutyl group may enhance selectivity for COX-2 over COX-1, reducing gastrointestinal toxicity .

Anticancer Activity and Toxicity:

- Compounds A and B show potent anti-breast cancer activity but induce apoptosis in cardiomyocytes, raising cardiotoxicity concerns . The target compound’s cyclobutyl group may reduce off-target effects by modulating steric interactions with cardiac ion channels.

- Chalcone derivatives with 3-bromophenyl groups (e.g., (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on) exhibit IC₅₀ values of 42.22 μg/mL against MCF-7 cells, highlighting the role of bromine position in cytotoxicity .

Physicochemical and Structural Insights

Electronic and Steric Effects:

- Cyclobutyl ’s puckered conformation may restrict rotational freedom, improving binding affinity compared to linear alkyl chains (e.g., propyl in HC-2517) .

Toxicity Mitigation Strategies:

Biological Activity

3-(3-Bromophenyl)-5-cyclobutyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a unique structure featuring a brominated phenyl group and a cyclobutyl substituent, this compound is part of the oxadiazole family, known for diverse pharmacological properties. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C12H11BrN2O, with a molecular weight of approximately 279.13 g/mol. Its structure includes:

- A five-membered ring containing two nitrogen atoms and one oxygen atom.

- A bromine atom at the 3-position of the phenyl ring.

- A cyclobutyl group at the 5-position of the oxadiazole ring.

This configuration imparts distinct chemical and biological properties that are advantageous for therapeutic applications.

Enzyme Interaction

Research indicates that this compound interacts with various enzymes and proteins, functioning as an inhibitor in metabolic pathways. Notably, it has been shown to influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Cellular Effects

The compound modulates several cellular processes:

- Cell Signaling Pathways : It affects pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and apoptosis.

- Gene Expression : It alters the expression of genes related to oxidative stress and inflammation responses .

The mechanism by which this compound exerts its biological effects includes:

- Acting as a bioisosteric hydrogen bond acceptor for various carbonyl compounds.

- Modulating enzyme activities and influencing metabolic pathways through specific binding interactions with proteins .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole | Contains bromine and cyclobutyl group | Lacks additional substituents on phenyl ring |

| 3-(Trifluoromethyl)phenyl oxadiazole | Contains trifluoromethyl group instead of bromine | Enhanced metabolic stability |

| 5-Cyclobutyl-1,2,4-thiadiazole | Similar ring structure but contains sulfur | Different heteroatom properties |

The distinct combination of bromine and cyclobutyl groups on the oxadiazole framework may confer unique pharmacological properties compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains .

- Cytotoxicity Studies : In vitro studies indicate that certain concentrations of oxadiazole derivatives can stimulate cell viability in cancer cell lines while exhibiting minimal toxicity to normal cells. This dual action suggests potential therapeutic applications in oncology .

Q & A

Q. Basic: What are the standard synthetic routes for preparing 3-(3-Bromophenyl)-5-cyclobutyl-1,2,4-oxadiazole?

Answer:

The compound is synthesized via cyclization of a hydrazide precursor with a cyclobutyl-substituted acyl chloride. A typical protocol involves reacting 3-bromobenzohydrazide with cyclobutyl carbonyl chloride in the presence of a base like triethylamine. The reaction proceeds under reflux in anhydrous dichloromethane, followed by purification via column chromatography. This method is analogous to the synthesis of structurally similar oxadiazoles, such as 3-(3-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole, where cyclization is catalyzed by dehydrating agents like POCl₃ .

Q. Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Answer:

Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to non-polar solvents.

- Temperature : Controlled heating (60–80°C) minimizes side reactions like hydrolysis of the oxadiazole ring.

- Catalysts : Lewis acids (e.g., ZnCl₂) or dehydrating agents (PCl₅) improve cyclization efficiency .

- Purification : Gradient elution in column chromatography (hexane:EtOAc) resolves byproducts. For example, optimizing the base (e.g., using DBU instead of triethylamine) increased yields by 15% in analogous 5-methyl-oxadiazole derivatives .

Q. Basic: What spectroscopic and analytical techniques are used to characterize this compound?

Answer:

- NMR : ¹H and ¹³C NMR confirm substituent positions. The 3-bromophenyl group shows characteristic aromatic splitting (doublet of doublets at δ 7.2–7.8 ppm), while the cyclobutyl proton signals appear as complex multiplets (δ 2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) at m/z 307.19 (C₁₃H₁₂BrN₂O⁺) .

- IR : Stretching vibrations for the oxadiazole ring (C=N at ~1600 cm⁻¹) and C-Br (650 cm⁻¹) are diagnostic .

Q. Advanced: How can researchers resolve contradictions in reported biological activity data for bromophenyl-oxadiazoles?

Answer:

Contradictions often arise from substituent positioning (e.g., 3- vs. 4-bromophenyl) or assay variability. Strategies include:

- Comparative SAR Studies : Test the compound alongside analogs (e.g., 3-(4-bromophenyl)-5-cyclohexyl derivatives) to isolate substituent effects .

- Assay Standardization : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm activity. For example, discrepancies in antimicrobial activity between studies were resolved using standardized MIC protocols .

- Computational Validation : Molecular docking predicts binding affinities to targets like kinase enzymes, clarifying mechanistic inconsistencies .

Q. Basic: What chemical reactions are feasible for modifying the this compound scaffold?

Answer:

- Nucleophilic Aromatic Substitution : The bromine atom undergoes substitution with amines (e.g., piperidine) or thiols under Pd catalysis .

- Oxadiazole Ring Functionalization : Reduction with LiAlH₄ yields open-chain diamines, while oxidation with m-CPBA forms N-oxide derivatives .

- Cross-Coupling : Suzuki-Miyaura coupling replaces the bromine with aryl/heteroaryl groups using Pd(PPh₃)₄ .

Q. Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Answer:

- Substituent Variation : Replace the cyclobutyl group with smaller (cyclopropyl) or bulkier (adamantyl) moieties to assess steric effects on target binding .

- Bioisosteric Replacement : Substitute the oxadiazole ring with 1,3,4-thiadiazole to evaluate electronic contributions to activity .

- Pharmacophore Mapping : Use X-ray crystallography or cryo-EM to identify critical interactions, as done for GSK-3β inhibitors containing oxadiazole cores .

Q. Basic: How should researchers assess the stability of this compound under experimental conditions?

Answer:

- Thermal Stability : TGA/DSC analysis determines decomposition temperatures (typically >200°C for oxadiazoles) .

- Solution Stability : Monitor via HPLC in buffers (pH 2–12) over 24 hours. Acidic conditions may hydrolyze the oxadiazole ring .

- Light Sensitivity : Conduct accelerated degradation studies under UV light (λ = 254 nm) to identify photolytic byproducts .

Q. Advanced: What computational approaches are used to model the interactions of this compound with biological targets?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., kinases) using crystal structures from the PDB .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to study electronic effects of substituents on reactivity .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes in physiological conditions .

Properties

Molecular Formula |

C12H11BrN2O |

|---|---|

Molecular Weight |

279.13 g/mol |

IUPAC Name |

3-(3-bromophenyl)-5-cyclobutyl-1,2,4-oxadiazole |

InChI |

InChI=1S/C12H11BrN2O/c13-10-6-2-5-9(7-10)11-14-12(16-15-11)8-3-1-4-8/h2,5-8H,1,3-4H2 |

InChI Key |

AELQNKVTTBXYRB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2=NC(=NO2)C3=CC(=CC=C3)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.